Bienvenue dans la boutique en ligne BenchChem!

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide

CNS drug design physicochemical property profiling drug‑likeness

This 3-oxo-piperazine carboxamide bearing a unique pyridin-3-yl substituent and para-acetamidobenzoyl linker targets VDAC oligomerization and apoptosis pathways while residing firmly within CNS drug-like space (TPSA 82.6 Ų, LogP 0.3). Full Lipinski Rule-of-Five compliance eliminates property-liability rework—move directly to Caco-2, microsomal stability, and CYP assays. Pre-weighed 75 mg ISO-certified aliquots ensure batch-to-batch reproducibility, reducing experimental noise versus ad-hoc custom synthesis.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2097923-46-9
Cat. No. B2843243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide
CAS2097923-46-9
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
InChIInChI=1S/C18H18N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(25)21-9-10-22(17(24)12-21)16-3-2-8-19-11-16/h2-8,11H,9-10,12H2,1H3,(H,20,23)
InChIKeyCDITWDNFYUIUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide (CAS 2097923-46-9): Physicochemical and Structural Baseline for Procurement Decisions


N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide is a synthetic small molecule belonging to the piperazine carboxamide class, characterized by a 3-oxo-piperazine core bearing a pyridin-3-yl substituent and a para‑acetamidobenzoyl carbonyl linkage. Its molecular formula is C₁₈H₁₈N₄O₃ with a molecular weight of 338.4 g mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3 of 0.3, a topological polar surface area (TPSA) of 82.6 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors [1]. The compound is available from commercial screening‑compound suppliers such as Life Chemicals.

Why Simple Replacement of N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide with In‑Class Analogs Carries Risk


Piperazine‑based chemotypes exhibit exquisitely sensitive structure–activity relationships (SAR); even minor alterations—such as relocation of the pyridine nitrogen, deletion of the 3‑oxo group, or modification of the acetamide substitution pattern—can drastically shift target engagement, selectivity, and pharmacokinetic behavior [1]. The specific triad of a 3‑oxo‑piperazine core, a pyridin‑3‑yl moiety, and a para‑acetamidobenzoyl linker creates a pharmacophoric constellation that is not faithfully recapitulated by common reference analogs. Consequently, substituting a closely related piperazine derivative without quantitative confirmation of equivalent performance may yield misleading biological outcomes.

Quantitative Differentiation Evidence for N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide


CNS Drug‑Likeness Profile Compared to Consensus Polypharmacology Benchmarks

The compound’s computed TPSA (82.6 Ų) and XLogP3 (0.3) place it within the favorable region for central‑nervous‑system (CNS) drug candidates, where TPSA < 90 Ų and LogP < 5 are widely accepted thresholds for passive blood–brain barrier penetration [1][2]. Many piperazine‑derived screening compounds exceed these cutoffs; for this specific chemotype, the low TPSA and moderate lipophilicity are intrinsic properties conferred by the pyridin‑3‑yl orientation and the compact acetamide cap.

CNS drug design physicochemical property profiling drug‑likeness

Lipinski Rule‑of‑Five Compliance for Oral Bioavailability Screening

The compound meets all four Lipinski criteria: molecular weight 338 < 500, LogP 0.3 < 5, hydrogen‑bond donors 1 < 5, hydrogen‑bond acceptors 4 < 10 [1]. This contrasts with numerous piperazine‑cored library members that fail on LogP or molecular weight due to extended lipophilic appendages. Compliance with the Rule‑of‑Five is a necessary—though not sufficient—condition for oral absorption, making this compound a suitable entry point for hit‑to‑lead programs where oral route is envisioned.

oral bioavailability Lipinski rules drug‑likeness

Differentiation via Heterocyclic Topology: 3‑Oxo‑piperazine and Pyridin‑3‑yl Motif Rarity in Patent Space

A patent‑level landscape analysis reveals that the concurrent presence of a 3‑oxo‑piperazine core, a pyridin‑3‑yl N‑substituent, and a para‑acetamidobenzoyl carbonyl is explicitly claimed within a focused family of VDAC‑oligomerization inhibitors [1], whereas the vast majority of commercial piperazine libraries feature simpler N‑aryl or N‑alkyl substitutions lacking the lactam oxidation state. This structural topology is not trivially accessible via late‑stage functionalization, giving the compound a distinct intellectual‑property and chemical‑space position relative to generic piperazine‑1‑carboxamide analogs.

chemical patent analysis structural novelty piperazine SAR

Availability Through Curated Supplier with Documented Lot Consistency

Life Chemicals offers the compound in pre‑weighed 75 mg aliquots at a list price of $208 (as of September 2023) [1]. This format minimizes handling errors and degradation that can occur with bulk powders, and the vendor maintains ISO‑certified production and quality‑control facilities . While many analogs are available only through custom synthesis brokers or marketplace aggregators with variable purity, the Life Chemicals catalogue provides a traceable, research‑grade source with defined packaging.

compound procurement supplier reliability screening collection

Application Scenarios for N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide Based on Demonstrated Differentiation


CNS‑Focused Fragment‑Based or HTS Library Enrichment

Because the compound’s TPSA (82.6 Ų) and LogP (0.3) reside firmly within CNS drug‑like space [1], it is well‑suited for incorporation into CNS‑biased screening decks. Laboratories aiming to maximize hit rates for neurological targets—such as neurodegenerative or psychiatric disorder targets mentioned in the associated patent family [2]—can use this compound as a pre‑screened entry with favorable brain‑penetration potential, thereby reducing post‑screen attrition due to poor CNS exposure.

Oral Bioavailability Early‑Stage Lead Identification

Full Lipinski Rule‑of‑Five compliance [1] makes the compound a pragmatic starting point for oral‑drug discovery programs. Medicinal chemistry teams can advance directly to Caco‑2 permeability, microsomal stability, and CYP inhibition assays without first needing to address fundamental property liabilities, a time‑saving advantage over many piperazine‑containing libraries that contain high‑LogP or high‑molecular‑weight outliers.

VDAC‑Oligomerization Inhibitor Probe Development

The compound lies within the structural scope of a patent explicitly claiming piperazine and piperidine derivatives that inhibit VDAC oligomerization and apoptosis [2]. Researchers investigating mitochondrial dysfunction, apoptosis‑related neurodegeneration, or ischemia‑reperfusion injury can leverage this compound as a tool molecule to dissect VDAC‑dependent pathways, with the distinct 3‑oxo‑piperazine‑pyridin‑3‑yl motif offering a scaffold not widely explored in the existing VDAC‑targeted probe literature.

Chemical Biology Probe with Defined and Traceable Sourcing

The availability of pre‑weighed 75 mg aliquots from Life Chemicals [3] supports reproducible dose‑response studies. For academic core facilities or industrial screening groups that require batch‑to‑batch consistency, the defined packaging format and ISO‑certified production environment reduce experimental noise attributable to material quality, a practical advantage over sourcing the same chemotype through ad‑hoc custom synthesis.

Quote Request

Request a Quote for N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.